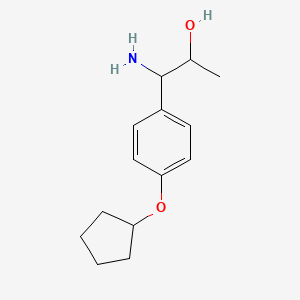
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. These compounds are characterized by the presence of a benzene ring, which is a six-membered ring with alternating double bonds. The compound’s structure includes two isobutyl groups attached to the benzene ring, making it a highly branched hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene typically involves Friedel-Crafts alkylation reactions. This process includes the following steps:
Starting Materials: Benzene, isobutyl chloride, and aluminum chloride (AlCl3) as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Procedure: Benzene is mixed with isobutyl chloride in the presence of AlCl3. The reaction mixture is stirred at a low temperature to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of isobutyric acid or corresponding ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying the effects of branched hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group attached to the benzene ring.
Xylene: Aromatic hydrocarbons with two methyl groups attached to the benzene ring.
Cumene: An aromatic hydrocarbon with an isopropyl group attached to the benzene ring.
Uniqueness
1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene is unique due to its highly branched structure, which can influence its chemical reactivity and physical properties. This branching can affect its solubility, boiling point, and interaction with other molecules.
Propiedades
Fórmula molecular |
C24H34 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-4-[4-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-18(2)16-22-10-8-21(9-11-22)7-6-20(5)24-14-12-23(13-15-24)17-19(3)4/h8-15,18-20H,6-7,16-17H2,1-5H3 |
Clave InChI |
OUZGXARWSGTBAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)CCC(C)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


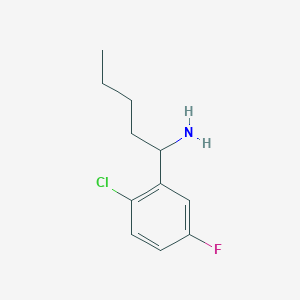

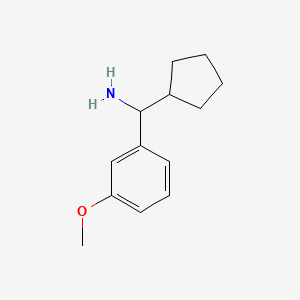
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
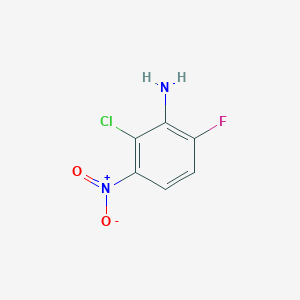

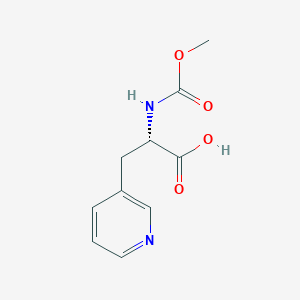
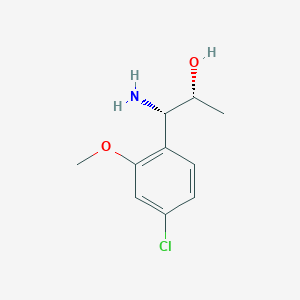
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

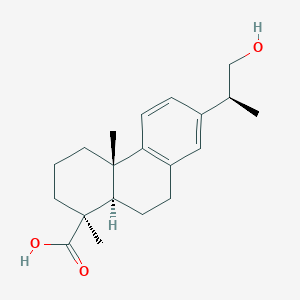

![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)
